molecular formula C23H23N3O4S B2744861 N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide CAS No. 2034408-24-5

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide

Cat. No.: B2744861
CAS No.: 2034408-24-5
M. Wt: 437.51
InChI Key: PSTTVCGAZUWZEB-UHFFFAOYSA-N
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Description

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide is a complex organic compound that features a benzothiophene moiety, a hydroxyethyl group, and an oxopiperidinylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide typically involves multiple steps, including the formation of the benzothiophene core, the introduction of the hydroxyethyl group, and the coupling with the oxopiperidinylphenyl moiety. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Introduction of various substituents on the benzothiophene ring.

Scientific Research Applications

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide involves its interaction with specific molecular targets. The benzothiophene moiety can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxyethyl group may enhance its solubility and bioavailability, while the oxopiperidinylphenyl group can contribute to its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide is unique due to its combination of functional groups, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S/c27-19(18-14-31-20-9-2-1-8-17(18)20)13-24-22(29)23(30)25-15-6-5-7-16(12-15)26-11-4-3-10-21(26)28/h1-2,5-9,12,14,19,27H,3-4,10-11,13H2,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSTTVCGAZUWZEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC(C3=CSC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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